5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS number 4642-37-9
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS number 4642-37-9
An In-Depth Technical Guide to 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS 4642-37-9)
Introduction and Compound Profile
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid, identified by CAS Number 4642-37-9, is a polyfunctional organic compound of significant interest to the chemical synthesis and drug discovery sectors. Its structure is characterized by a valeric acid backbone, a ketone at the 5-position, and a substituted aromatic ring (4-methoxy-2-methylphenyl) attached to the carbonyl carbon.[1] This unique combination of a carboxylic acid, an aryl ketone, and a sterically hindered, electron-rich aromatic ring makes it a versatile intermediate for constructing more complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, providing detailed insights into its synthesis, characterization, chemical behavior, and safe handling. The protocols and data presented herein are synthesized from established chemical principles to ensure reliability and reproducibility in a laboratory setting.
Caption: Chemical structure of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid.
Physicochemical and Computed Properties
A summary of the key identifiers and computed properties for this compound is provided below. These data are essential for substance registration, analytical method development, and computational modeling.
| Property | Value | Source |
| CAS Number | 4642-37-9 | - |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| IUPAC Name | 5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid | [1] |
| SMILES | Cc1cc(ccc1C(=O)CCCC(=O)O)OC | [1] |
| InChI | InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | [1] |
| InChIKey | SHQLJSBDGHUATC-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% | [1] |
Synthesis and Purification
The most logical and industrially scalable approach to synthesizing 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid is through the Friedel-Crafts acylation of 2-methylanisole with glutaric anhydride.
Principle of Synthesis: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, involving the attachment of an acyl group to an aromatic ring via electrophilic aromatic substitution.[2] In this specific synthesis, the electron-rich 2-methylanisole acts as the nucleophile. The electrophile is an acylium ion generated in situ from glutaric anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is regioselective; acylation occurs para to the strongly activating methoxy group, which directs the substitution to the C5 position of the aromatic ring. The methyl group at C2 provides some steric hindrance, further favoring this outcome.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.
Reagents and Materials:
-
2-Methylanisole
-
Glutaric Anhydride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of anhydrous conditions is critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add 2-methylanisole (1.0 equivalent) to the flask. Prepare a solution of glutaric anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The slow addition and cooling are necessary to control the exothermic nature of the reaction.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step serves two purposes: it quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the desired compound.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Reaction Mechanism
Caption: Key stages in the Friedel-Crafts acylation synthesis pathway.
Purification Protocol
The crude product is typically a solid that can be purified effectively by recrystallization.
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for compounds of this polarity is a mixture of ethyl acetate and hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic profile based on the compound's structure.
Predicted Spectroscopic Profile
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | Aromatic Protons: ~6.7-7.6 ppm (3H, complex pattern corresponding to the trisubstituted ring).Aliphatic Protons: ~2.9-3.1 ppm (t, 2H, -CH₂-C=O), ~2.4-2.6 ppm (t, 2H, -CH₂-COOH), ~2.0-2.2 ppm (quintet, 2H, middle -CH₂-).Methoxy Protons: ~3.8 ppm (s, 3H, -OCH₃).Methyl Protons: ~2.4 ppm (s, 3H, Ar-CH₃).Carboxylic Acid Proton: >10 ppm (s, 1H, -COOH, broad). |
| ¹³C NMR | Carbonyl Carbons: ~198 ppm (Ketone C=O), ~178 ppm (Carboxylic Acid C=O).Aromatic Carbons: ~162 ppm (C-OCH₃), ~140 ppm (C-CH₃), ~132 ppm (C-C=O), ~128 ppm, ~118 ppm, ~112 ppm (remaining aromatic CH).Aliphatic Carbons: ~38 ppm (-CH₂-C=O), ~33 ppm (-CH₂-COOH), ~20 ppm (middle -CH₂-).Methoxy Carbon: ~55 ppm (-OCH₃).Methyl Carbon: ~21 ppm (Ar-CH₃). |
| IR (Infrared) | O-H Stretch: 2500-3300 cm⁻¹ (broad, characteristic of carboxylic acid).C=O Stretch (Ketone): ~1680 cm⁻¹ (aryl ketone).C=O Stretch (Acid): ~1710 cm⁻¹.C-O Stretch: ~1250 cm⁻¹ (aryl ether) and ~1040 cm⁻¹.Aromatic C=C Stretch: ~1600 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: m/z = 237.1070 (Calculated for C₁₃H₁₇O₄⁺).[M-H]⁻: m/z = 235.0921 (Calculated for C₁₃H₁₅O₄⁻).Key Fragments: Loss of H₂O, COOH, and fragments corresponding to the aromatic ketone portion. |
Purity Assessment: A Standard HPLC Workflow
For quantitative analysis of purity and identification of process-related impurities, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is indispensable.[4][5]
Protocol Outline:
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water. The acid is used to suppress the ionization of the carboxylic acid, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the aromatic chromophore has strong absorbance (e.g., 254 nm or 275 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: A typical workflow for determining the purity of the target compound.
Chemical Reactivity and Potential Applications
The dual functionality of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid makes it a valuable synthetic precursor.
Reduction of the Ketone
A common synthetic transformation following a Friedel-Crafts acylation is the complete reduction of the ketone to a methylene group (-CH₂-). This two-step sequence (acylation followed by reduction) is a classical method for synthesizing alkylated arenes, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[6]
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6][7] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups.[7][8] In this case, the carboxylic acid is stable under these conditions.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strong base.
Role as a Synthetic Intermediate
The compound's structure is a scaffold for various applications:
-
Medicinal Chemistry: The aryl keto acid motif is present in several classes of biologically active molecules. The carboxylic acid can be converted to esters or amides, while the ketone can be a site for further functionalization.
-
Polycyclic Synthesis: Keto acids are key starting materials in reactions like the Haworth synthesis, which is used to build polycyclic aromatic systems like naphthalenes and phenanthrenes through intramolecular cyclization and subsequent reduction/aromatization steps.[2][8]
Caption: Potential reaction pathways originating from the title compound.
Safety, Handling, and Storage
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the dust. In case of accidental contact, seek immediate medical attention.[10][11]
Handling:
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.
Conclusion
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of multiple reactive sites—the aromatic ring, the ketone, and the carboxylic acid—provides chemists with a versatile platform for creating a diverse range of higher-order molecules for applications in pharmaceutical and materials science research. Adherence to the technical and safety guidelines outlined in this document will ensure its effective and safe utilization in the laboratory.
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Ivanov, I., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl) 1H-indoles and 5-(4-Methoxyphenyl)- 1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (2025). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved from [Link]
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Scite. (2025). Synthesis, molecular structure, spectroscopic analysis, thermodynamic parameters and molecular modeling studies of (2-methoxyphenyl)oxalate. Retrieved from [Link]
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SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
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YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
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MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]
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